
Molybdenum--tungsten (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum–tungsten (1/1) is a compound consisting of equal parts molybdenum and tungsten. Both elements belong to the sixth group of the periodic table and are known for their high melting points and exceptional resistance to heat and wear. Molybdenum and tungsten are transition metals and are classified as refractory metals due to their ability to withstand extreme temperatures. This compound is of significant interest in various scientific and industrial fields due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of molybdenum–tungsten (1/1) can be achieved through various methods. One common approach involves the carbothermic pre-reduction of a mixture of molybdenum trioxide and tungsten trioxide with insufficient carbon black under an argon atmosphere. This process generates a pre-reduced tungsten-molybdenum composite powder containing a small amount of residual dioxide. The reaction product is then subjected to hydrogen reduction to remove the residual dioxide and produce pure tungsten-molybdenum composite powder .
Industrial Production Methods
In industrial settings, molybdenum–tungsten (1/1) can be produced through powder metallurgy techniques. This involves the pressing and sintering of molybdenum and tungsten powders at high temperatures. The optimal sintering conditions for molybdenum-tungsten alloys are typically around 2150°C for 8 hours for Mo-20W and 2200°C for 8 hours for Mo-50W . These conditions ensure high relative density and uniform microstructure.
Análisis De Reacciones Químicas
Types of Reactions
Molybdenum–tungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Both molybdenum and tungsten form stable oxides, such as molybdenum trioxide (MoO₃) and tungsten trioxide (WO₃), which are commonly used in catalytic applications .
Common Reagents and Conditions
Oxidation reactions involving molybdenum–tungsten (1/1) typically use oxygen or air as the oxidizing agent. Reduction reactions often involve hydrogen or carbon monoxide as reducing agents. Substitution reactions can occur with halogens or other reactive species.
Major Products
The major products formed from these reactions include various oxides, suboxides, and mixed-valence compounds. For example, the reaction of molybdenum–tungsten (1/1) with oxygen can produce mixed molybdenum/tungsten trioxides (MoₙW₁₋ₙO₃), which have antimicrobial properties .
Aplicaciones Científicas De Investigación
Molybdenum–tungsten (1/1) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of molybdenum–tungsten (1/1) primarily involves its redox properties. In biological systems, molybdenum and tungsten enzymes catalyze oxygen atom transfer reactions, cycling between different oxidation states during the catalytic cycle . These enzymes are involved in essential cellular functions such as energy generation and detoxification reactions . The metal ions in these enzymes are coordinated by a pyranopterin dithiolene cofactor, which facilitates electron transfer and stabilizes the active site .
Comparación Con Compuestos Similares
Molybdenum–tungsten (1/1) is unique due to its combination of high melting points and exceptional resistance to heat and wear. Similar compounds include:
Molybdenum trioxide (MoO₃): Known for its catalytic properties and use in oxidation reactions.
Tungsten trioxide (WO₃): Used in electrochromic devices and as a catalyst.
Molybdenum carbide (Mo₂C): and Tungsten carbide (WC) : Both are used in cutting tools and wear-resistant applications.
While molybdenum and tungsten share similar properties due to their position in the periodic table, the combination of these elements in a 1:1 ratio provides unique advantages in terms of mechanical strength and thermal stability .
Propiedades
Número CAS |
870196-77-3 |
|---|---|
Fórmula molecular |
MoW |
Peso molecular |
279.79 g/mol |
Nombre IUPAC |
molybdenum;tungsten |
InChI |
InChI=1S/Mo.W |
Clave InChI |
MGRWKWACZDFZJT-UHFFFAOYSA-N |
SMILES canónico |
[Mo].[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


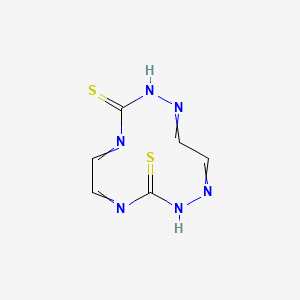
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)-](/img/structure/B12527714.png)

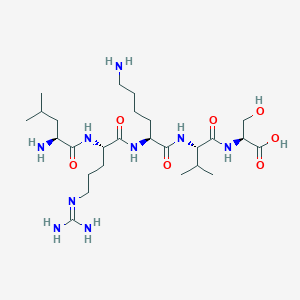
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12527731.png)
![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)
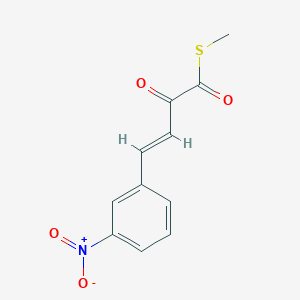

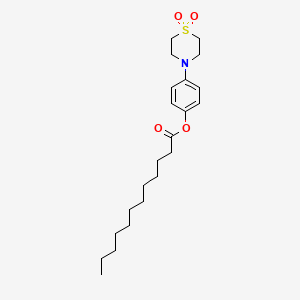
![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)
![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)
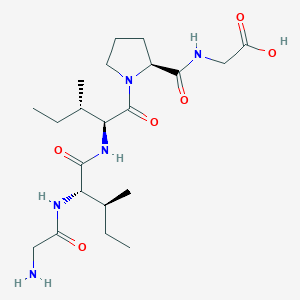
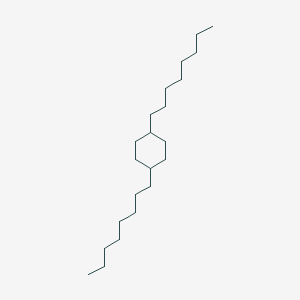
![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)
